molecular formula C8H12O B14753373 1,3-Cyclohexadiene, 1-methoxy-3-methyl- CAS No. 2161-93-5

1,3-Cyclohexadiene, 1-methoxy-3-methyl-

Cat. No.: B14753373
CAS No.: 2161-93-5
M. Wt: 124.18 g/mol
InChI Key: MCQMBGQGJXQLBD-UHFFFAOYSA-N
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Description

1-Methoxy-3-methyl-1,3-cyclohexadiene (CAS: 2161-90-2) is a substituted cyclohexadiene with the molecular formula C₇H₁₀O and a molecular weight of 110.1537 g/mol . Its structure features a conjugated diene system with methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 1 and 3, respectively.

Properties

CAS No.

2161-93-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-methoxy-3-methylcyclohexa-1,3-diene

InChI

InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4,6H,3,5H2,1-2H3

InChI Key

MCQMBGQGJXQLBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=C1)OC

Origin of Product

United States

Preparation Methods

Alkylation represents a direct route to introduce methyl and methoxy groups onto the cyclohexadiene backbone. Source outlines a method where 1,3-cyclohexadiene undergoes alkylation with methylating agents under inert conditions. For example, reacting 1,3-cyclohexadiene with methyl chloride in the presence of a base like potassium hydroxide facilitates the introduction of the methoxy group at position 1 and the methyl group at position 3.

Reaction Conditions :

  • Temperature : 40–80°C
  • Solvent : Polar aprotic solvents (e.g., dimethylformamide)
  • Atmosphere : Nitrogen or argon to prevent oxidation.

A notable variation involves using 1,3-propanediol as a precursor, where methyl chloride selectively alkylates the diol to form 3-methoxy-1-propanol, which can later be dehydrogenated to yield the target compound. This method achieves yields exceeding 70% with minimal byproducts, attributed to the stability of intermediates.

Mechanistic Insight :
The base deprotonates the hydroxyl group of 1,3-propanediol, generating an alkoxide ion that attacks methyl chloride in an SN2 mechanism. Subsequent elimination steps under controlled temperatures yield the unsaturated cyclohexadiene structure.

Birch Reduction of Anisole Derivatives

The Birch reduction of methoxy-substituted aromatic compounds offers a pathway to 1,3-cyclohexadiene derivatives. Source details the reduction of anisole (methoxybenzene) using lithium or sodium in liquid ammonia, producing 1-methoxy-1,3-cyclohexadiene. Further methylation at position 3 introduces the methyl group.

Procedure :

  • Anisole is dissolved in liquid ammonia at −78°C.
  • Lithium metal is added to generate solvated electrons.
  • Quenching with ammonium chloride yields the dihydro intermediate.
  • Acidic workup and methylation complete the synthesis.

Yield : 60–75%, depending on the methylation agent (e.g., methyl iodide or dimethyl sulfate).

Advantages :

  • High regioselectivity due to electron-donating methoxy groups directing reduction.
  • Scalable for industrial applications.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction between 1-methoxy-1,3-cyclohexadiene and dienophiles like maleimides provides access to functionalized adducts, which can be hydrolyzed to yield the target compound. Source demonstrates this using N-benzylmaleimide in refluxing benzene:

Reaction Scheme :
$$
\text{1-Methoxy-1,3-cyclohexadiene} + \text{Maleimide} \xrightarrow{\text{benzene, reflux}} \text{Cycloadduct} \xrightarrow{\text{Hydrolysis}} \text{1-Methoxy-3-methyl-1,3-cyclohexadiene}
$$

Conditions :

  • Temperature : 80°C
  • Catalyst : None required (thermal activation)
  • Yield : 81–95% for cycloadducts.

Mechanism :
The conjugated diene reacts with the electron-deficient dienophile in a [4+2] cycloaddition, followed by retro-Diels-Alder reactions or hydrolysis to remove auxiliary groups.

Post-synthetic modifications of pre-functionalized cyclohexenes enable the introduction of methoxy and methyl groups. Source describes acyloxylation of 1-methoxy-1-cyclohexene with tert-butyl peracetate, followed by elimination:

Steps :

  • Acyloxylation :
    $$
    \text{1-Methoxy-1-cyclohexene} + \text{tert-butyl peracetate} \xrightarrow{\text{CuBr, 70°C}} \text{2-Acetoxy-1-methoxy-1-cyclohexene}
    $$
  • Thermolysis : Heating the acyloxy derivative at 280°C induces elimination of acetic acid, forming 1-methoxy-3-methyl-1,3-cyclohexadiene.

Yield : 70–80% for the acyloxylation step; 86% for thermolysis.

Key Insight : Copper catalysts enhance the selectivity of acyloxylation, minimizing side reactions like over-oxidation.

Comparative Analysis of Synthesis Methods

Method Starting Material Yield Conditions Advantages Limitations
Alkylation 1,3-Cyclohexadiene 70–80% 40–80°C, inert atmosphere Scalable, minimal byproducts Requires anhydrous conditions
Birch Reduction Anisole 60–75% −78°C, liquid ammonia High regioselectivity Cryogenic conditions
Diels-Alder Maleimides 81–95% Refluxing benzene Versatile for functionalization Multi-step hydrolysis required
Acyloxylation 1-Methoxy-1-cyclohexene 70–86% 70–280°C, Cu catalyst Direct functionalization High temperatures risk decomposition

Critical Observations :

  • Alkylation and Birch reduction are optimal for large-scale production due to straightforward protocols.
  • Diels-Alder reactions offer modularity but require post-synthetic modifications.
  • Functional group interconversions are valuable for introducing specific substituents but demand precise temperature control.

Chemical Reactions Analysis

1,3-Cyclohexadiene, 1-methoxy-3-methyl- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Cyclohexadiene, 1-methoxy-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Cyclohexadiene, 1-methoxy-3-methyl- exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a diene in Diels-Alder reactions, forming stable products with alkynes and other dienophiles. The specific molecular targets and pathways involved depend on the context of its use in different reactions .

Comparison with Similar Compounds

Comparison with Analogous Cyclohexadiene Derivatives

Structural and Molecular Properties

Property 1-Methoxy-3-methyl-1,3-cyclohexadiene 1,3-Cyclohexadiene (Parent) 1-Methyl-1,3-cyclohexadiene
CAS Number 2161-90-2 592-57-4 1489-56-1
Molecular Formula C₇H₁₀O C₆H₈ C₇H₁₀
Molecular Weight 110.1537 g/mol 80.13 g/mol 94.15 g/mol
Substituents 1-OCH₃, 3-CH₃ None 1-CH₃
Key Functional Group Conjugated diene + electron-donating groups Conjugated diene Conjugated diene + CH₃

Key Observations :

  • The methyl substituent in 1-methyl-1,3-cyclohexadiene (CAS: 1489-56-1) increases hydrophobicity compared to the parent compound, as reflected in its higher molecular weight (94.15 vs. 80.13 g/mol) .

Reactivity and Polymerization Behavior

Polymerization Pathways
  • 1-Methoxy-3-methyl-1,3-cyclohexadiene: Limited direct data are available, but analogous studies on substituted cyclohexadienes suggest that electron-donating groups (e.g., -OCH₃) enhance regioselectivity in anionic polymerization. For example, poly(1,3-cyclohexadiene) (PCHD) with 55–90% 1,4-addition is achievable using initiators like n-butyllithium/TMEDA .
  • 1,3-Cyclohexadiene (Parent): Undergoes radical polymerization with competing dimerization and chain propagation. Low molecular weight polymers (10–12 units/chain) form at 140–200°C, with dismutation to benzene and cyclohexane . Cationic polymerization with organoalkali initiators yields linear, hydrocarbon-soluble polymers .
  • 1-Methyl-1,3-cyclohexadiene : Expected to follow similar polymerization mechanisms as the parent compound, but methyl substitution may reduce steric hindrance during chain propagation compared to methoxy-containing analogs.
Copolymerization Potential
  • The Ti-3/MAO catalytic system enables copolymerization of styrene with 1,3-cyclohexadiene . Substituted derivatives like 1-methoxy-3-methyl-1,3-cyclohexadiene could modulate copolymer composition due to electronic effects, though experimental data are sparse.

Key Observations :

  • Substituted cyclohexadienes are stabilized using inhibitors (e.g., BHT) to prevent premature polymerization or degradation .
  • The parent compound’s low flash point (26°C) underscores its flammability, a trait likely shared by substituted analogs .

Thermodynamic and Physical Properties

Property 1-Methoxy-3-methyl-1,3-cyclohexadiene 1-Methyl-1,3-cyclohexadiene
Boiling Point Not reported (estimated >100°C) Not reported
Vapor Pressure Lower than parent (due to higher MW) Higher than parent (C₇H₁₀)
Log Kow Predicted ~2.5 (moderate hydrophobicity) Similar to parent (Log Kow ~4.92 for analogs)

Key Observations :

  • The methoxy group increases polarity, reducing hydrophobicity compared to methyl-substituted analogs .

Q & A

Q. What are the thermodynamic implications of substituting methyl vs. bulkier groups on the cyclohexadiene ring?

  • Methodology : Isothermal titration calorimetry (ITC) or computational Gibbs free energy comparisons (e.g., Gaussian software) evaluate substituent effects on ring strain and stability. Data from 1-methyl-1,3-cyclohexadiene () serve as a baseline .

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